N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a benzyl group attached to the nitrogen atom, and a propyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Formation of Carboxamide: The brominated pyrrole is then reacted with benzylamine and propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include N-benzyl-4-substituted-N-propyl-1H-pyrrole-2-carboxamides with various functional groups at the 4-position.
Oxidation and Reduction: Products include N-oxides and dehalogenated pyrrole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrole derivatives . The presence of both benzyl and propyl groups on the nitrogen atom of the carboxamide enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C15H17BrN2O |
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Molecular Weight |
321.21 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3 |
InChI Key |
ITJZUMSEROSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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